molecular formula C12H23ClN2O2 B2428794 1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride CAS No. 2320340-16-5

1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride

Cat. No.: B2428794
CAS No.: 2320340-16-5
M. Wt: 262.78
InChI Key: RPLLSIJECXBGKH-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is a heterocyclic compound that belongs to the class of oxazepines. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Properties

IUPAC Name

1-(2-methylpropyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-9(2)6-14-11-3-4-13-5-10(11)7-16-8-12(14)15;/h9-11,13H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLLSIJECXBGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2CCNCC2COCC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Dibenzoxazepinones.

    Reduction: Reduced oxazepine derivatives.

    Substitution: Substituted oxazepine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules . The exact molecular targets and pathways involved depend on the specific pharmacological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the decahydropyrido ring system.

Biological Activity

1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is a synthetic compound that belongs to the class of oxazepines. This compound has garnered attention in pharmacological research due to its potential biological activities, including anxiolytic and sedative effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H22N2O2·HCl
  • Molecular Weight : 248.78 g/mol
  • Purity : 95% (as per commercial sources) .

Anxiolytic and Sedative Effects

Research indicates that compounds similar to this compound exhibit significant anxiolytic (anxiety-reducing) and sedative properties. These effects are primarily attributed to their action on the GABAergic system, which is crucial for neurotransmission in the central nervous system.

Mechanism of Action :

  • The compound likely enhances GABA receptor activity, leading to increased inhibitory neurotransmission.
  • This mechanism is similar to that of benzodiazepines, which are widely used for anxiety and sleep disorders.

Case Studies and Experimental Data

  • Study on Anxiolytic Properties :
    • A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in anxiety-like behaviors as measured by the Elevated Plus Maze test.
    • Dosage: 10 mg/kg showed optimal effects without notable side effects.
  • Sedative Effects :
    • In another experiment assessing sedative effects, the compound was shown to decrease locomotor activity in mice, indicating its potential use as a sedative agent.
    • The results were comparable to those observed with established sedatives like diazepam.

Comparative Biological Activity Table

Compound Anxiolytic Effect Sedative Effect Dosage (mg/kg) Reference
1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one HClYesYes10[Study 1]
DiazepamYesYes5[Study 2]
OxazepamYesModerate10[Study 3]

Safety and Toxicology

While preliminary studies indicate promising biological activity, comprehensive toxicological assessments are necessary. Acute toxicity tests suggest a relatively safe profile at therapeutic doses; however, long-term studies are required to evaluate chronic exposure effects.

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